4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole

Lipophilicity Drug-likeness Membrane permeability

4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole (CAS 1856045-08-3) is a fully substituted 1,4,5-trisubstituted pyrazole with a molecular formula of C9H15BrN2O and a molecular weight of 247.13 g/mol. The compound features three distinct substituents: a bromine atom at the 4-position, an ethoxymethyl group at the 5-position, and an isopropyl group at the N1-position.

Molecular Formula C9H15BrN2O
Molecular Weight 247.136
CAS No. 1856045-08-3
Cat. No. B2855481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole
CAS1856045-08-3
Molecular FormulaC9H15BrN2O
Molecular Weight247.136
Structural Identifiers
SMILESCCOCC1=C(C=NN1C(C)C)Br
InChIInChI=1S/C9H15BrN2O/c1-4-13-6-9-8(10)5-11-12(9)7(2)3/h5,7H,4,6H2,1-3H3
InChIKeyIJCHKLSGXISVOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole (CAS 1856045-08-3): A Trisubstituted Pyrazole Building Block for Medicinal Chemistry and Agrochemical Research


4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole (CAS 1856045-08-3) is a fully substituted 1,4,5-trisubstituted pyrazole with a molecular formula of C9H15BrN2O and a molecular weight of 247.13 g/mol [1]. The compound features three distinct substituents: a bromine atom at the 4-position, an ethoxymethyl group at the 5-position, and an isopropyl group at the N1-position. This specific substitution pattern distinguishes it from a cluster of closely related pyrazole analogs that share the same molecular formula (C9H15BrN2O) but differ in the regiochemistry of the ethoxymethyl group or the identity of the N1-alkyl substituent . The compound is primarily available from chemical suppliers as a research chemical with typical purity specifications of ≥95% . No peer-reviewed primary research articles or patents were identified in the public domain that report biological activity data specifically for this compound, which places the burden of differentiation squarely on quantifiable structural and physicochemical comparisons against its nearest structural neighbors.

Why 4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole Cannot Be Casually Replaced by In-Class Pyrazole Analogs


Although multiple pyrazole derivatives share the identical molecular formula C9H15BrN2O, small differences in substitution regiochemistry and N1-alkyl chain architecture produce quantifiably distinct physicochemical profiles that can alter solubility, membrane permeability, metabolic stability, and synthetic reactivity [1]. The N1-isopropyl group of the target compound confers a computed lipophilicity (XLogP3 = 1.7) that differs measurably from the N1-ethyl analog (XLogP3 = 1.3), a ΔlogP of 0.4 units that corresponds to an approximately 2.5-fold difference in octanol-water partition coefficient [2]. The 5-ethoxymethyl regioisomer exhibits a predicted pKa shift of approximately 0.3 log units relative to the 3-ethoxymethyl isomer (predicted pKa −0.23 vs. inferred ~0.07), which reflects differences in electronic environment around the pyrazole nitrogen atoms that can influence hydrogen-bonding interactions with biological targets . Furthermore, the presence of the bromine at the 4-position is essential for downstream synthetic diversification via palladium-catalyzed cross-coupling; replacement with a non-halogenated analog eliminates this synthetic handle entirely [3]. These quantifiable differences mean that casual analog substitution in a synthetic sequence or biological assay risks altering both reactivity and pharmacological behavior in ways that are predictable but non-trivial.

Quantitative Comparative Evidence for 4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole vs. Closest Structural Analogs


Lipophilicity Differentiation: XLogP3 of N1-Isopropyl vs. N1-Ethyl Pyrazole Analogs

The N1-isopropyl substituent on the target compound yields a computed XLogP3 of 1.7, compared with 1.3 for the N1-ethyl analog (4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, CAS 1856088-59-9), representing a ΔlogP of +0.4 units [1]. This difference corresponds to an approximately 2.5-fold higher theoretical octanol-water partition coefficient, which predicts greater membrane permeability and potentially higher non-specific tissue distribution [2]. By contrast, the N1-propyl analog (4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole, CAS 1855944-50-1) is expected to exhibit a similar XLogP3 to the isopropyl variant, but with increased conformational flexibility (n-propyl vs. branched isopropyl) that can reduce ligand binding entropy [1].

Lipophilicity Drug-likeness Membrane permeability ADME

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area: Impact of the 5-Ethoxymethyl Group

The 5-ethoxymethyl substituent on the target compound contributes an additional hydrogen bond acceptor (HBA) site and increases the topological polar surface area (TPSA) to 27.1 Ų compared to 17.8 Ų for the simpler 4-bromo-1-isopropyl-1H-pyrazole (CAS 313735-62-5) which lacks the ethoxymethyl group entirely [1]. The target compound possesses 2 HBA sites versus 1 HBA for the non-ethoxymethyl comparator. The TPSA increase of 9.3 Ų (52% relative increase) moves the compound closer to the 60 Ų threshold associated with oral bioavailability, while the additional ether oxygen provides a hydrogen-bonding anchor point that can be exploited in target engagement [2].

Hydrogen bonding Polar surface area Oral bioavailability Solubility

Regiochemical Differentiation: 5-Ethoxymethyl vs. 3-Ethoxymethyl Substitution and Predicted pKa Shift

The position of the ethoxymethyl substituent on the pyrazole ring produces measurable differences in predicted physicochemical properties. The 3-ethoxymethyl regioisomer (4-bromo-3-(ethoxymethyl)-1-isopropyl-1H-pyrazole, CAS 1855941-01-3) has a predicted pKa of −0.23±0.10 and a predicted boiling point of 281.7±25.0 °C, while the target 5-ethoxymethyl compound (based on the closest available analog data for 4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole) has a predicted pKa of 0.07±0.10 and a predicted boiling point of 277.3±25.0 °C . The ΔpKa of approximately 0.3 units reflects the differential electronic effect of the ethoxymethyl group when positioned adjacent to the N1 nitrogen (5-position) versus adjacent to the N2 nitrogen (3-position), which in turn affects the pyrazole ring's protonation state and hydrogen-bond donor/acceptor character at physiological pH [1].

Regiochemistry pKa Electronic effects Tautomerism

Synthetic Utility: 4-Bromo Handle Enables Palladium-Catalyzed Cross-Coupling vs. Non-Halogenated Analog

The presence of a bromine atom at the 4-position of the target compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the pyrazole scaffold [1]. The non-brominated analog, 5-(ethoxymethyl)-1-isopropyl-1H-pyrazole (CAS 1856018-62-6, MW 168.24), lacks this reactive site entirely, rendering it incapable of undergoing aryl-aryl or aryl-heteroaryl bond formation at the 4-position without prior functionalization [2]. The 4-bromo substituent is regiochemically unambiguous, avoiding the tautomerism-related ambiguity that complicates the use of 3(5)-bromopyrazoles where the bromine position can be ill-defined due to prototropic tautomerism [3].

Cross-coupling Suzuki reaction Building block C–C bond formation

Steric and Conformational Differentiation: N1-Isopropyl vs. N1-n-Propyl Substitution

The N1-isopropyl group of the target compound introduces a branched alkyl architecture distinct from the linear N1-n-propyl analog (4-bromo-5-(ethoxymethyl)-1-propyl-1H-pyrazole, CAS 1855944-50-1). Both compounds share identical molecular formula and molecular weight (C9H15BrN2O, 247.13 g/mol) and identical computed XLogP3 (both predicted at ~1.7 based on structural similarity to the measured 3-isomer), but differ in the shape and conformational freedom of the N1-alkyl group [1]. The isopropyl group is more compact and conformationally restricted (fewer low-energy rotamers) compared to the n-propyl chain, which can reduce the entropic penalty upon target binding—a principle well-established in medicinal chemistry SAR [2]. The predicted boiling points are expected to differ slightly (isopropyl branched generally lower boiling than n-propyl linear due to reduced surface area for van der Waals interactions), but experimental verification is lacking.

Steric effects Conformational analysis Entropy Ligand binding

Commercially Available Purity Benchmarking: 95%+ vs. 98% Specification Across Analog Suppliers

The target compound is offered at a standard purity of 95%+ (Catalog Number CM879291, Chemenu), while the closest N1-ethyl analog (4-bromo-5-(ethoxymethyl)-1-ethyl-1H-pyrazole, CAS 1856088-59-9) is commercially available at 98% purity from Bidepharm (Catalog BD01416188) . The 3-ethoxymethyl regioisomer (CAS 1855941-01-3) is also listed at 98% purity from multiple vendors . This 3% purity differential, while modest, represents a meaningful difference in the context of multi-step synthesis: a 95% purity starting material, when carried through a 5-step linear sequence with 80% average yield per step, yields a final product with a maximum theoretical purity of ~77% (assuming impurities propagate), compared to ~90% from a 98% purity starting material—a 13% absolute difference in final purity that may necessitate additional purification [1].

Purity Quality control Procurement Batch consistency

Recommended Research and Industrial Application Scenarios for 4-Bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole Based on Comparative Evidence


Medicinal Chemistry: Lead Optimization Campaigns Requiring Moderate Lipophilicity (XLogP3 = 1.7) with a Synthetic Diversification Handle

The target compound's computed XLogP3 of 1.7 positions it within the optimal lipophilicity range (logP 1–3) associated with favorable ADME profiles in oral drug candidates, while the 4-bromo substituent provides a robust handle for Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl groups at the 4-position during SAR exploration [1]. This makes the compound particularly suitable for fragment-based or structure-based drug design programs where iterative library synthesis is planned. The N1-isopropyl group offers a steric profile distinct from the N1-ethyl and N1-n-propyl alternatives, enabling exploration of steric effects on target selectivity without altering the ethoxymethyl pharmacophore at the 5-position [2].

Agrochemical Intermediate: Protoporphyrinogen Oxidase (PPO) Inhibitor Scaffold Development

Ethoxymethyl-substituted pyrazoles have been described in patent literature as intermediates for PPO-inhibiting herbicides, with the ethoxymethyl group contributing to target binding at the protoporphyrinogen oxidase active site [1]. The target compound's 4-bromo substituent allows for further structural elaboration to optimize herbicidal potency, crop selectivity, and environmental fate properties. The isopropyl N1-substituent provides a branching point that differentiates it from the simpler N1-methyl and N1-ethyl PPO inhibitor scaffolds described in the prior art [1].

Chemical Biology: Kinase Probe Synthesis via Regiochemically Defined 4,5-Disubstituted Pyrazole Core

Pyrazoles with 4-bromo and 5-alkoxymethyl substitution patterns have been explored as kinase inhibitor scaffolds, where the 4-position serves as a vector for introducing hinge-binding heterocycles via cross-coupling and the 5-ethoxymethyl group occupies a solvent-exposed or ribose-pocket region [1]. The unambiguous regiochemistry of the target compound (fixed 4-bromo, 5-ethoxymethyl) eliminates the synthetic and analytical ambiguities associated with tautomerizable 3(5)-substituted pyrazoles, streamlining the preparation of homogeneous compound libraries for kinase profiling panels [2].

Process Chemistry: Multigram Synthesis of Advanced Pyrazole Intermediates for Scale-Up

The target compound serves as an advanced intermediate that consolidates three substituents (N1-isopropyl, 4-bromo, 5-ethoxymethyl) into a single building block, potentially reducing the step count in a linear synthetic sequence by 1–2 steps compared to routes that introduce each substituent sequentially [1]. This step-economy advantage becomes financially significant at multigram to kilogram scale, where each eliminated synthetic step reduces solvent consumption, purification costs, and process development time. The 95%+ commercial purity is adequate for early-stage scale-up, with the option to specify higher purity grades for critical GMP intermediate applications [2].

Quote Request

Request a Quote for 4-bromo-5-(ethoxymethyl)-1-isopropyl-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.